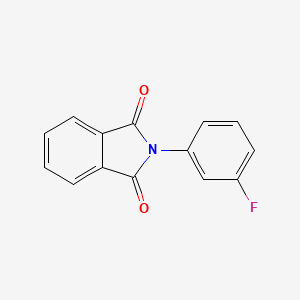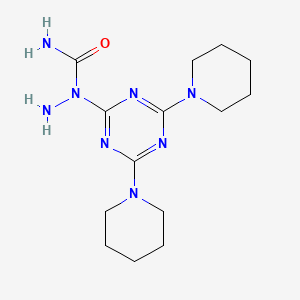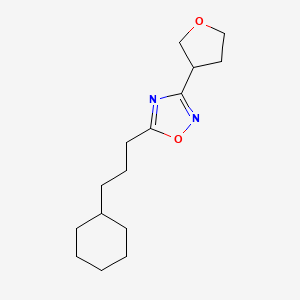![molecular formula C14H9Cl2N3O2 B5515879 3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5515879.png)
3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves multi-step chemical reactions, starting from basic building blocks to achieve the complex structure. While specific synthesis details for this exact compound are scarce, related compounds within the 1,3,4-oxadiazole and pyridine families are synthesized through methods such as cyclocondensation reactions, chloromethylation, and further functional group transformations. For example, compounds like 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole are synthesized through domino 1,3-dipolar cycloaddition and elimination reactions starting from pyridine-3-nitrile oxide, showcasing the complexity and versatility of synthetic routes available for this class of compounds (Rao et al., 2014).
Aplicaciones Científicas De Investigación
Protoporphyrinogen Oxidase Inhibition
One of the early studies by Matringe et al. (1989) discusses the inhibition of protoporphyrinogen oxidase by peroxidizing herbicides, including oxadiazon derivatives. These molecules have shown potent inhibition of this enzyme in plants, yeast, and mice, indicating their potential as herbicidal agents. This study highlights the role of oxadiazole derivatives in affecting the biosynthesis pathway of protoporphyrinogen IX, a precursor to chlorophyll and heme groups in plants and microorganisms (Matringe, Camadro, Labbé, & Scalla, 1989).
Structural and Optical Characteristics
Another research focused on the structural and optical properties of pyrazolo pyridine derivatives, including their thermal and diode characteristics. These compounds, characterized by their pyridine derivatives, exhibit promising optical functions and potential as photosensors, showcasing the versatility of pyridine and oxadiazole frameworks in photonic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Antibacterial Activity and Action Mechanism
Research by Song et al. (2017) delves into the antibacterial activities of 1,3,4-oxadiazole thioether derivatives, highlighting their effectiveness against specific bacterial strains. This study not only demonstrates the antibacterial potential of these derivatives but also provides insights into their action mechanisms through proteomic analysis, offering a pathway to new antibacterial agents (Song et al., 2017).
Anticancer Agents
Furthermore, Katariya, Vennapu, and Shah (2021) explore the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines as potential anticancer and antimicrobial agents. This research underscores the significance of combining oxadiazole and pyridine frameworks for developing compounds with significant biological activities, further emphasizing the therapeutic potential of these chemical structures (Katariya, Vennapu, & Shah, 2021).
Electronic Materials and Devices
Additionally, research on rhenium(I) tricarbonyl complexes incorporating pyridine-functionalized N-heterocyclic carbene ligands reveals their application in organic light-emitting diodes (OLEDs). These complexes exhibit blue-green luminescence, underscoring the utility of oxadiazole derivatives in the development of electronic materials and devices (Li et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2/c15-10-3-4-12(11(16)6-10)20-8-13-18-14(19-21-13)9-2-1-5-17-7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMJGXCWDVNGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-dichlorobenzyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5515812.png)
![1-cyclopropyl-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5515828.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5515835.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5515847.png)

![2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)
![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)
![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)
![5,5-dimethyl-3-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5515884.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5515887.png)